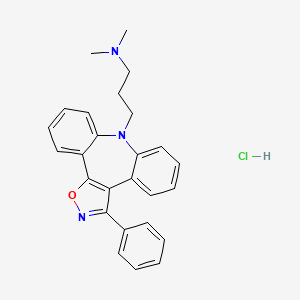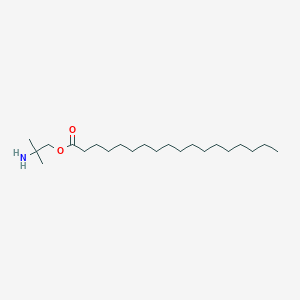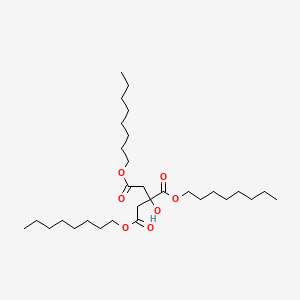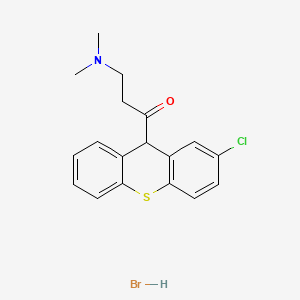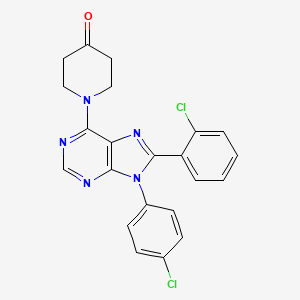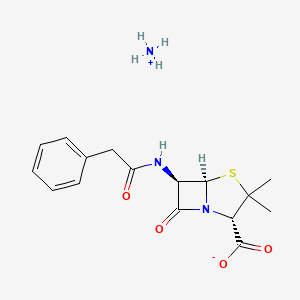
Penicillin G ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillin G ammonium, also known as benzylpenicillin ammonium, is a natural penicillin antibiotic derived from the Penicillium fungi. It is a member of the β-lactam antibiotic family and is widely used to treat a variety of bacterial infections, particularly those caused by gram-positive organisms. This compound is known for its effectiveness in treating infections such as pneumonia, strep throat, syphilis, and meningitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penicillin G ammonium is synthesized through the fermentation of Penicillium chrysogenum in a controlled environment. The process involves the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing nutrients such as glucose, lactose, and corn steep liquor.
Extraction: After fermentation, the penicillin is extracted from the broth using solvents such as butyl acetate or amyl acetate.
Purification: The extracted penicillin is then purified through crystallization and filtration to obtain pure penicillin G.
Conversion to Ammonium Salt: The purified penicillin G is reacted with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Penicillin G ammonium undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acids or bases under controlled conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
6-Aminopenicillanic Acid (6-APA): A key intermediate for the synthesis of other penicillin derivatives.
Various Semi-Synthetic Penicillins: Formed through substitution reactions.
Applications De Recherche Scientifique
Penicillin G ammonium has a wide range of applications in scientific research, including:
Mécanisme D'action
Penicillin G ammonium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death . The primary molecular targets are the PBPs, and the pathway involved is the inhibition of peptidoglycan synthesis .
Comparaison Avec Des Composés Similaires
Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions.
Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity.
Amoxicillin: A semi-synthetic penicillin with improved oral bioavailability.
Uniqueness: Penicillin G ammonium is unique in its high effectiveness against gram-positive bacteria and its rapid action when administered parenterally. Unlike penicillin V, it is not stable in acidic conditions and is therefore not suitable for oral administration .
Propriétés
Numéro CAS |
75333-20-9 |
|---|---|
Formule moléculaire |
C16H21N3O4S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.H3N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H3/t11-,12+,14-;/m1./s1 |
Clé InChI |
VTHLIEZHKMGTTK-LQDWTQKMSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



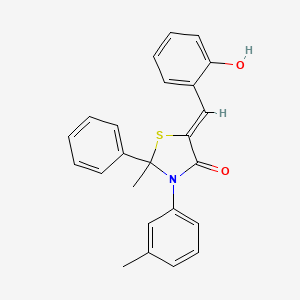
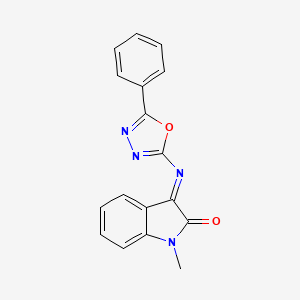
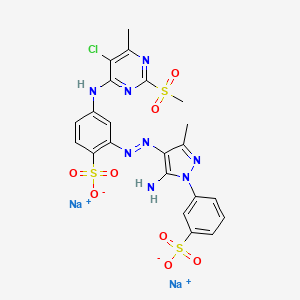
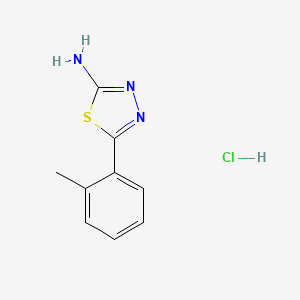
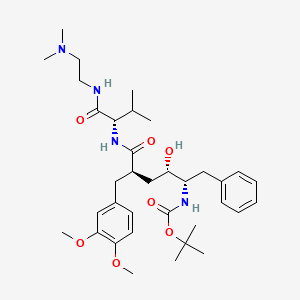
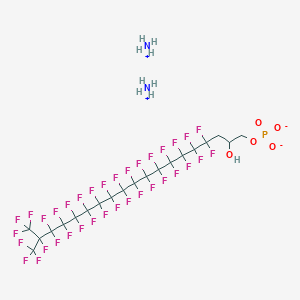
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
